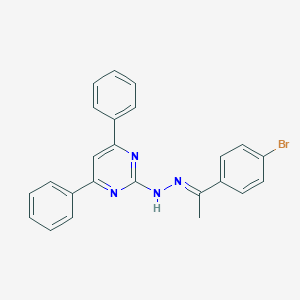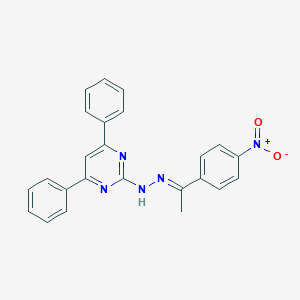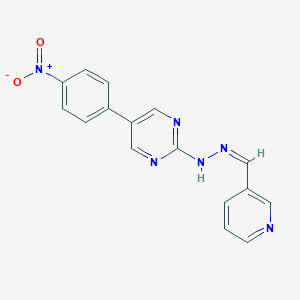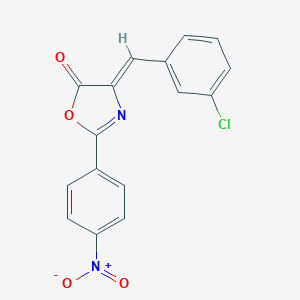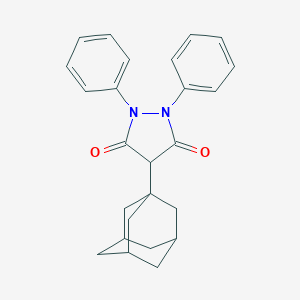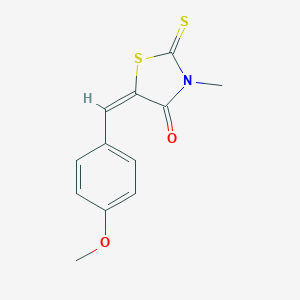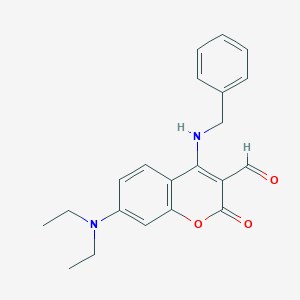
4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye molecule that has gained significant attention in scientific research due to its unique properties. BODIPY is widely used in various fields such as bioimaging, biosensing, and drug delivery due to its high photostability, brightness, and low toxicity.
作用机制
The mechanism of action of 4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is based on its unique molecular structure. This compound has a boron atom in its core, which can interact with light and transfer energy to other molecules. This compound can also undergo excited-state intramolecular proton transfer (ESIPT), which leads to a shift in its emission wavelength. These properties make this compound an excellent candidate for various applications, including bioimaging and biosensing.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not have any significant biochemical or physiological effects on cells or tissues. This compound has been used in various in vitro and in vivo studies without any adverse effects on the cells or tissues.
实验室实验的优点和局限性
4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has several advantages for lab experiments, including its high photostability, brightness, and low toxicity. This compound can also be easily synthesized in the lab, making it a cost-effective option for various applications. However, this compound has some limitations, including its sensitivity to pH and the need for specialized equipment to detect its fluorescence.
未来方向
4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has shown great potential in various scientific research applications, and there are several future directions for its use. One of the future directions for this compound is in the development of new biosensors for detecting various analytes. This compound can also be used in the development of new drug delivery systems that can target specific cells or tissues. Additionally, this compound can be used in the development of new imaging techniques for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a versatile fluorescent dye molecule that has gained significant attention in scientific research due to its unique properties. This compound has been extensively used in various fields such as bioimaging, biosensing, and drug delivery. This compound has several advantages for lab experiments, including its high photostability, brightness, and low toxicity, but it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of new biosensors, drug delivery systems, and imaging techniques.
合成方法
The synthesis of 4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is mainly achieved through the condensation reaction of a substituted aldehyde with a pyrrole in the presence of a boron source. Different substituents on the aldehyde and pyrrole can lead to various this compound derivatives with different properties. The synthesis of this compound is a straightforward and cost-effective process, making it a popular choice for various applications.
科学研究应用
4-(benzylamino)-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been extensively used in scientific research for various applications. One of the most common applications of this compound is in bioimaging. This compound can be used as a fluorescent probe to label and track biological molecules, cells, and tissues. This compound has also been used in biosensing applications, where it can be used to detect various analytes such as metal ions, enzymes, and pH. This compound has shown promising results in drug delivery applications due to its ability to encapsulate drugs and target specific cells or tissues.
属性
分子式 |
C21H22N2O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-(benzylamino)-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C21H22N2O3/c1-3-23(4-2)16-10-11-17-19(12-16)26-21(25)18(14-24)20(17)22-13-15-8-6-5-7-9-15/h5-12,14,22H,3-4,13H2,1-2H3 |
InChI 键 |
OETNTCNWMXOWQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)NCC3=CC=CC=C3 |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)
